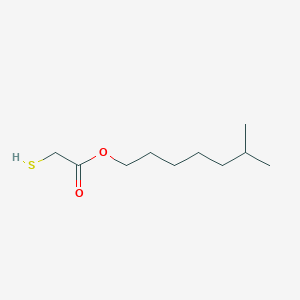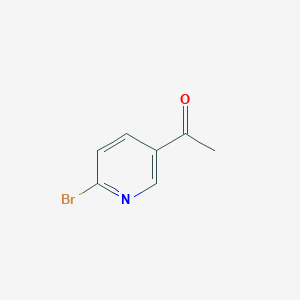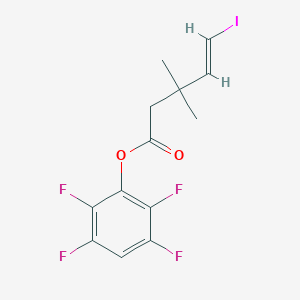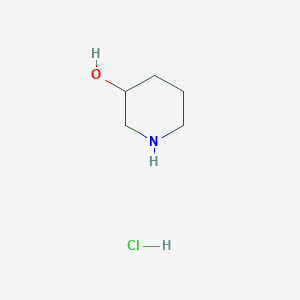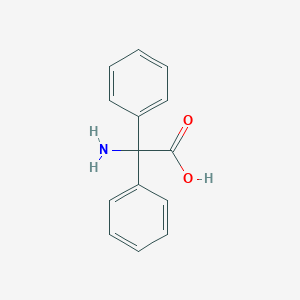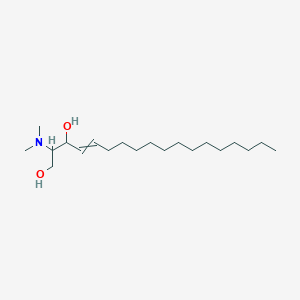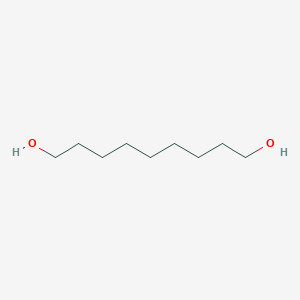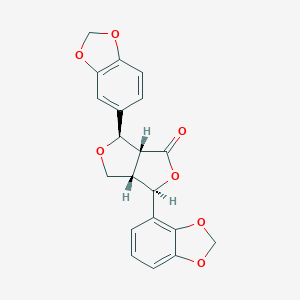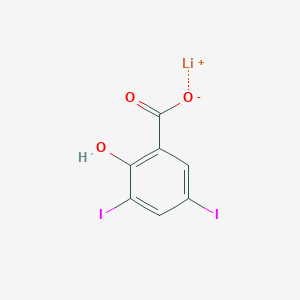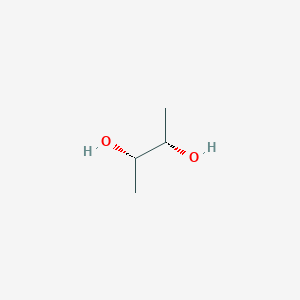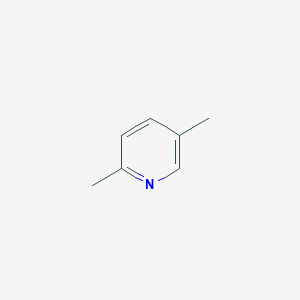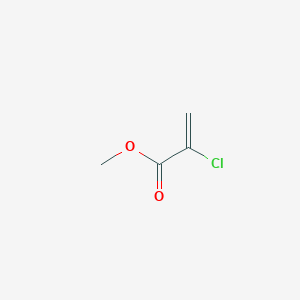
2-氯丙烯酸甲酯
概述
描述
Methyl 2-chloroacrylate is a colorless liquid with the molecular formula C4H5ClO2. It is primarily used in the manufacture of acrylic high polymers, which are similar to polymethylmethacrylate. This compound is also utilized as a monomer for specialty polymers. Methyl 2-chloroacrylate is polymerizable, insoluble in water, and known to be a skin, eye, and lung irritant .
科学研究应用
Methyl 2-chloroacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of specialty polymers and copolymers. It is also used in the study of polymerization mechanisms.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical research.
Medicine: It is used in the development of drug delivery systems and in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of coatings, adhesives, and sealants. .
作用机制
Target of Action
Methyl 2-chloroacrylate is primarily used in the manufacture of acrylic high polymers, similar to polymethylmethacrylate . It is also used as a monomer for certain specialty polymers . The primary targets of Methyl 2-chloroacrylate are therefore the polymer chains where it acts as a monomer.
Mode of Action
Methyl 2-chloroacrylate is a polymerizable compound . It interacts with its targets (polymer chains) through a process known as polymerization. This is a chemical reaction in which monomers (like Methyl 2-chloroacrylate) are chemically bonded together to form a polymer chain. The resulting changes include the formation of long-chain polymers that have properties closely resembling those of polymethylmethacrylate .
Biochemical Pathways
The soil bacterium Burkholderia sp. WS was shown to grow on 2-chloroacrylate as a sole carbon source . Mass spectrometric monitoring of cell-free extracts from 2-chloroacrylate-grown cells showed that 2-chloroacrylate is converted to (S)-2-chloropropanoate in a NADPH-dependent manner . These data also suggested that the product (S)-2-chloropropanoate is hydrolytically dehalogenated to ®-lactate (D-lactate) by S-2-haloacid dehalogenase and that ®-lactate is probably further metabolized to pyruvate by quinone-dependent D-lactate dehydrogenase .
Pharmacokinetics
Methyl 2-chloroacrylate is insoluble in water . This property can affect its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
Methyl 2-chloroacrylate is a skin, eye, and lung irritant . Inhalation of vapors causes pulmonary edema . Trace amounts on the skin cause large blisters . These are the molecular and cellular effects of the compound’s action.
Action Environment
Methyl 2-chloroacrylate is highly flammable and sensitive to prolonged exposure to light, moisture, and heat . These environmental factors can influence the compound’s action, efficacy, and stability. For instance, heat can trigger the polymerization process, while light and moisture can degrade the compound and reduce its efficacy .
安全和危害
未来方向
Methyl 2-chloroacrylate is used in the production of polymers and as a research chemical . Its future directions could involve further exploration of its potential uses in polymer production and other industrial applications.
Relevant Papers One relevant paper discusses the radical copolymerization of methyl 2-chloroacrylate with ortho- and para-acetylphenyl methacrylates or ortho- and para-formylphenyl methacrylates . Another paper discusses the bromoarylation of methyl 2-chloroacrylate under Meerwein conditions for the synthesis of substituted 3-hydroxythiophenes .
生化分析
Cellular Effects
It is known to be a skin, eye, and lung irritant . Inhalation of its vapors can cause pulmonary edema . Trace amounts on the skin can cause large blisters
Molecular Mechanism
It is known to be polymerizable , suggesting it may undergo reactions with other molecules to form polymers. The specifics of its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not clearly defined in the literature.
Metabolic Pathways
It is known to be involved in the industrial synthesis of L-cysteine , but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not clearly defined in the literature.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-chloroacrylate can be synthesized through various methods. One common method involves the reaction of methyl acrylate with chlorine in the presence of a catalyst. The reaction typically occurs at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, methyl 2-chloroacrylate is produced by the chlorination of methyl acrylate. The process involves the use of chlorine gas and a suitable catalyst, such as ferric chloride, to facilitate the reaction. The reaction is carried out under controlled conditions to maximize yield and minimize by-products .
化学反应分析
Types of Reactions: Methyl 2-chloroacrylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Polymerization: It can polymerize to form high molecular weight polymers.
Addition Reactions: It can undergo addition reactions with various reagents to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium hydroxide.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.
Addition Reactions: Reagents like hydrogen bromide and methanethiols are used under specific conditions.
Major Products:
Substitution Reactions: Products include methyl 2-methoxyacrylate and methyl 2-hydroxyacrylate.
Polymerization: Polymers with high molecular weights.
Addition Reactions: Products include methyl 3-aryl-2-bromo-2-chloropropanoates and substituted 3-hydroxythiophenes.
相似化合物的比较
Methyl acrylate: Similar in structure but lacks the chlorine atom.
Ethyl 2-chloroacrylate: Similar but has an ethyl group instead of a methyl group.
Methyl methacrylate: Similar but has a methyl group attached to the alpha carbon instead of a chlorine atom.
Uniqueness: Methyl 2-chloroacrylate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties. This chlorine atom makes it more reactive in nucleophilic substitution reactions and influences its polymerization behavior compared to similar compounds .
属性
IUPAC Name |
methyl 2-chloroprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO2/c1-3(5)4(6)7-2/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJZTPWDQYFQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO2 | |
| Record name | METHYL 2-CHLOROACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5063 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25704-33-0 | |
| Record name | 2-Propenoic acid, 2-chloro-, methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25704-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4025585 | |
| Record name | Methyl 2-chloroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl 2-chloroacrylate is a colorless liquid. Used to make acrylic high polymer with properties closely resembling those of polymethylmethacrylate. Monomer for specialty polymers (e.g., aircraft glazing). (EPA, 1998), Colorless liquid; [HSDB] Chlorine-like odor; [MSDSonline] | |
| Record name | METHYL 2-CHLOROACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5063 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl 2-chloroacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2660 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
126 °F at 51 mmHg (EPA, 1998), 52 °C @ 51 mm Hg | |
| Record name | METHYL 2-CHLOROACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5063 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL 2-CHLOROACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5238 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), > 10% in ether | |
| Record name | METHYL 2-CHLOROACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5063 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL 2-CHLOROACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5238 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.189 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.189 @ 20 °C/4 °C | |
| Record name | METHYL 2-CHLOROACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5063 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHYL 2-CHLOROACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5238 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
29.0 [mmHg] | |
| Record name | Methyl 2-chloroacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2660 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
80-63-7 | |
| Record name | METHYL 2-CHLOROACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5063 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methyl 2-chloro-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloroacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL 2-CHLOROACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32608 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-chloroacrylate | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Methyl 2-chloroacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4025585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-chloroacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-CHLOROACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47PG4L077J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYL 2-CHLOROACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5238 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of methyl 2-chloroacrylate in organic synthesis?
A1: Methyl 2-chloroacrylate serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of both an electrophilic carbon atom in the conjugated system and a leaving group (chloride) [, , ]. This enables its participation in various reactions, including:
- Diels-Alder reactions: Methyl 2-chloroacrylate readily reacts with dienes like vinyl norcaradienes to form cycloaddition products. This reaction offers good yields and stereoselectivity, especially with substrates containing electron-donating groups [].
- Meerwein reactions: Methyl 2-chloroacrylate reacts with arenediazonium salts in the presence of copper (II) bromide to yield methyl 3-aryl-2-bromo-2-chloropropanoates. These intermediates are valuable for synthesizing substituted 3-hydroxythiophenes with diverse structures [].
- Suzuki Coupling: Palladium-catalyzed Suzuki coupling allows for the efficient coupling of methyl 2-chloroacrylate with arylboronic acids. This reaction provides a straightforward route to synthesize 2-arylacrylates, which are important intermediates in the production of non-steroidal anti-inflammatory drugs like Ibuprofen [].
Q2: How does the presence of Zinc Chloride influence the polymerization of methyl 2-chloroacrylate?
A2: Zinc Chloride acts as a Lewis acid, significantly influencing the bulk polymerization of methyl 2-chloroacrylate []. Studies employing differential scanning calorimetry demonstrate that the addition of Zinc Chloride impacts:
Q3: Can methyl 2-chloroacrylate be used for stereoselective synthesis?
A3: Yes, methyl 2-chloroacrylate can be used for stereoselective synthesis, particularly in the context of introducing steroid side chains []. For instance, the ene reaction between a (17Z)-ethylidene steroid and methyl 2-chloroacrylate introduces chirality at the C23 position. Subsequent catalytic hydrogenation further controls the stereochemistry at C17, leading to the desired configuration found in natural steroids.
Q4: Are there any reported synthetic routes for incorporating a C14 isotope into fumaric acid using methyl 2-chloroacrylate?
A4: Yes, a simple two-step synthesis of fumaric acid-1-14C utilizing radioactive potassium cyanide and methyl 2-chloroacrylate has been reported []. The reaction proceeds through the formation of methyl 3-cyanoacrylate isomers, followed by hydrolysis to yield the labeled fumaric acid. This method also produces a small amount of D,L-malic acid-COOH-14C as a byproduct.
Q5: Has methyl 2-chloroacrylate been used in the synthesis of compounds with potential pharmaceutical applications?
A5: Yes, methyl 2-chloroacrylate has been employed as a starting material for synthesizing compounds with potential central nervous system activity []. Specifically, it played a role in the multi-step synthesis of 2-aryl or 2-alkyl-7-phenylhexahydroimidazo[1,5-a] pyrazin-3(2H)-ones, which exhibited modified depressant activity compared to Zetidoline derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


